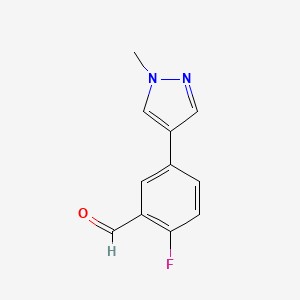![molecular formula C13H19NO2 B1465729 [2-(Cyclopentyloxy)-4-méthoxyphényl]méthanamine CAS No. 1247532-89-3](/img/structure/B1465729.png)
[2-(Cyclopentyloxy)-4-méthoxyphényl]méthanamine
Vue d'ensemble
Description
[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine: is an organic compound characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a methanamine group
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate receptor-ligand interactions and enzyme activities.
Medicine:
Drug Development: Due to its structural features, [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry:
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine typically involves the following steps:
Formation of the Cyclopentyloxy Group: The initial step involves the formation of the cyclopentyloxy group, which can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride. This intermediate is then reacted with a phenol derivative to introduce the cyclopentyloxy group.
Introduction of the Methoxy Group: The methoxy group is introduced through the methylation of the phenol derivative using a methylating agent like dimethyl sulfate or methyl iodide.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the intermediate compound with formaldehyde and ammonia or a primary amine under reducing conditions, typically using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the methanamine group to form secondary or tertiary amines, depending on the reducing conditions and reagents used.
Substitution: The aromatic ring in [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Mécanisme D'action
The mechanism of action of [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The cyclopentyloxy and methoxy groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- [2-(Cyclopentyloxy)phenyl]methanamine
- [4-Methoxyphenyl]methanamine
- [2-(Cyclopentyloxy)-4-hydroxyphenyl]methanamine
Comparison:
- Structural Differences: The presence of both cyclopentyloxy and methoxy groups in [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine distinguishes it from similar compounds, providing unique steric and electronic properties.
- Reactivity: The combination of these functional groups influences the compound’s reactivity, making it suitable for specific synthetic applications and biological interactions.
- Applications: While similar compounds may share some applications, [2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine’s unique structure allows for distinct uses in drug development and material science.
Propriétés
IUPAC Name |
(2-cyclopentyloxy-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)13(8-12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELBHHNHHGOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


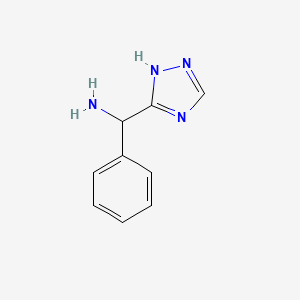
![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)
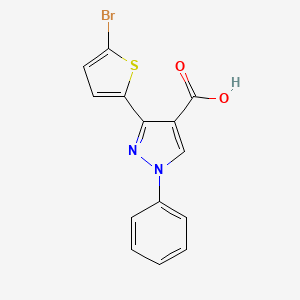
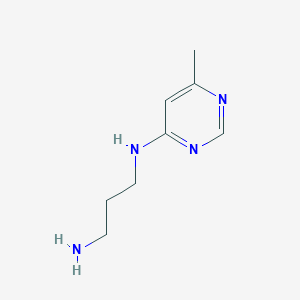
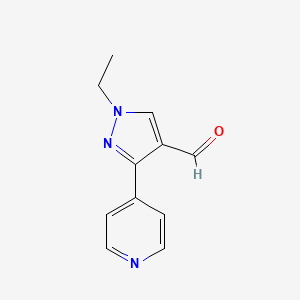
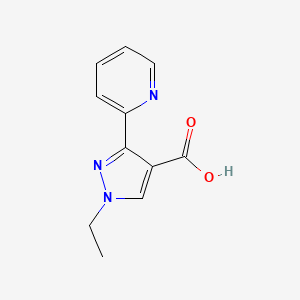
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

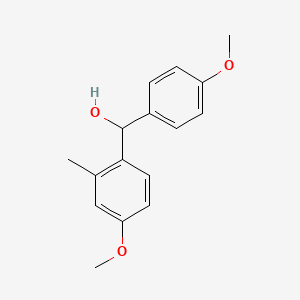


![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)

